molecular formula C5H11NO2 B13456348 (3R)-3-hydroxy-N-methylbutanamide

(3R)-3-hydroxy-N-methylbutanamide

Cat. No.: B13456348
M. Wt: 117.15 g/mol
InChI Key: GYZAVDBKZLHXCG-SCSAIBSYSA-N
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Description

(3R)-3-hydroxy-N-methylbutanamide is an organic compound with a chiral center, making it an enantiomer

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-hydroxy-N-methylbutanamide typically involves the reduction of the corresponding ketone or the hydrolysis of an ester. One common method is the reduction of 3-hydroxy-2-butanone using a chiral catalyst to ensure the correct enantiomer is produced. The reaction conditions often include a hydrogen source, such as hydrogen gas, and a metal catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-hydroxy-N-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to

Properties

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

(3R)-3-hydroxy-N-methylbutanamide

InChI

InChI=1S/C5H11NO2/c1-4(7)3-5(8)6-2/h4,7H,3H2,1-2H3,(H,6,8)/t4-/m1/s1

InChI Key

GYZAVDBKZLHXCG-SCSAIBSYSA-N

Isomeric SMILES

C[C@H](CC(=O)NC)O

Canonical SMILES

CC(CC(=O)NC)O

Origin of Product

United States

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